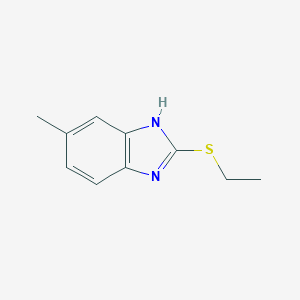

2-(4-Methylphenyl)phenol

説明

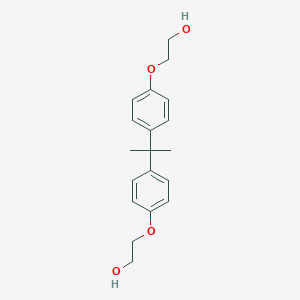

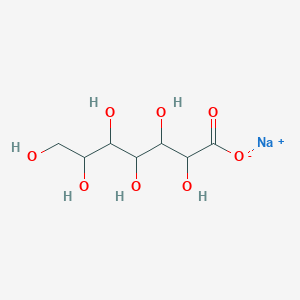

“2-(4-Methylphenyl)phenol” is a chemical compound with the molecular formula C13H12O . Its molecular weight is 184.24 . The IUPAC name for this compound is 4’-methyl [1,1’-biphenyl]-2-ol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the oxidative polycondensation reaction conditions of 2-methoxy-6-[(4-methylphenyl)imino]methylphenol (2M-4-MPIMP) were studied using oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium between 30 and 90°C .Chemical Reactions Analysis

The oxidative polycondensation reaction conditions of a similar compound, 2-methoxy-6-[(4-methylphenyl)imino]methylphenol (2M-4-MPIMP), were studied using oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium between 30 and 90°C .科学的研究の応用

- Phenolic compounds are often used as antioxidants in plastics . They can improve the thermal stability and flame resistance of these materials .

- The results or outcomes obtained would be plastics with improved thermal stability and flame resistance .

- Phenolic resins, which are based on phenolic compounds, are used in the formulation of various rubber-based adhesive systems .

- The results or outcomes obtained would be adhesives with improved performance, including increased strength and heat resistance .

- Phenolic resins are used in many high-performance coating applications, where industries need outstanding corrosion protection against most acids, solvents, and salts .

- The results or outcomes obtained would be coatings with improved corrosion and chemical resistance .

- Phenolic compounds are known for their antioxidant properties . They can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .

- The results or outcomes obtained would be reduced oxidative stress and thus protection of cells from oxidative damage .

- Phenolic compounds are used as ultraviolet absorbers . They protect coatings against photo-induced damages by absorbing the harmful solar radiation preferentially to binder .

- The results or outcomes obtained would be coatings with improved resistance to UV radiation .

Plastics

Adhesives

Coatings

Antioxidants

Ultraviolet Absorbers

Flame Retardants

- Phenol can be obtained on an industrial scale through two methods . The first method, known as Dow’s Process, involves the hydrolysis of chlorobenzene with strong base to produce a sodium phenoxide intermediate, which affords phenol upon acidification . The second method, known as the Cumene Process, involves isopropylbenzene—commonly known as cumene . Treatment of cumene with oxygen in air generates 2-hydroperoxypropan-2-ylbenzene (cumene hydroperoxide) through a radical pathway . When hydrolyzed in acidic medium the peroxide intermediate produces phenol and acetone, which are both valuable chemical products .

Industrial Scale Phenol Production

Dioxin Production

- Phenolic compounds are used in the formulation of antiseptics . One safer phenolic antiseptic is 4-hexylresorcinol (4-hexyl-1,3-dihydroxybenzene; resorcinol is the common name for 1,3-dihydroxybenzene, and 4-hexylresorcinol has a hexyl group on the fourth carbon atom of the resorcinol ring). It is much more powerful than phenol as a germicide and has fewer undesirable side effects .

- The results or outcomes obtained would be antiseptics with improved germicidal performance .

Phenolic Antiseptics

Herbicide Production

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFKRTRYOSBWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)